molecular formula C5H8N6O2 B12686176 4-(3,3-Dimethyltriazeno)-5-nitroimidazole CAS No. 82039-94-9

4-(3,3-Dimethyltriazeno)-5-nitroimidazole

Cat. No.: B12686176
CAS No.: 82039-94-9
M. Wt: 184.16 g/mol
InChI Key: UCGMISFUVBQSOW-CMDGGOBGSA-N
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Description

4-(3,3-Dimethyltriazeno)-5-nitroimidazole is a chemical compound known for its significant antitumor activity. . This compound is structurally characterized by the presence of a triazeno group and a nitro group attached to an imidazole ring.

Preparation Methods

The synthesis of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole typically involves the diazotation of 5-aminoimidazole-4-carboxamide with nitrous acid, followed by reaction with dimethylamine . This method results in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(3,3-Dimethyltriazeno)-5-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The triazeno group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,3-Dimethyltriazeno)-5-nitroimidazole has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole involves its conversion to active metabolites that interfere with DNA synthesis. The compound is metabolized to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, which acts as a methylating agent. This methylation leads to base mismatches in DNA, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

4-(3,3-Dimethyltriazeno)-5-nitroimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

82039-94-9

Molecular Formula

C5H8N6O2

Molecular Weight

184.16 g/mol

IUPAC Name

N-methyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]methanamine

InChI

InChI=1S/C5H8N6O2/c1-10(2)9-8-4-5(11(12)13)7-3-6-4/h3H,1-2H3,(H,6,7)/b9-8+

InChI Key

UCGMISFUVBQSOW-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)N=NC1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

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